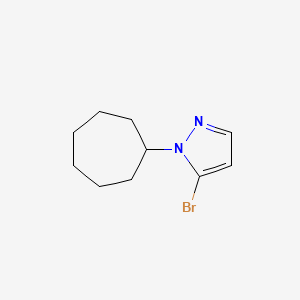
2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid can be achieved through multi-component reactions involving pyrazole derivatives. One common method involves the reaction of 1H-pyrazole-5-carbaldehydes with suitable reagents under mild conditions. For instance, a green and one-pot synthesis method uses L-proline as a catalyst and ethanol as the solvent . This approach is environmentally friendly and offers high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis process. Utilizing catalysts like L-proline and solvents such as ethanol can make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, docking studies have shown that similar compounds can inhibit human Aldo-keto reductase 1C3 .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole-4-boronic acid: A related compound used in various chemical reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: Another similar compound with applications in organic synthesis.
Uniqueness
2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
2-(2,4-dimethylpyrazol-3-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)8(10(13)14)9-7(3)5-11-12(9)4/h5-6,8H,1-4H3,(H,13,14) |
Clave InChI |
SJMLYUVAOXVLGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(N=C1)C)C(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


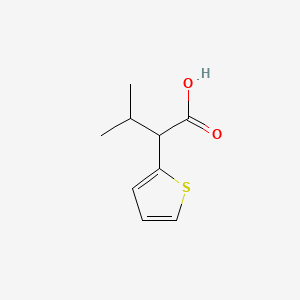
![2-[4-(Dimethylamino)phenyl]-2,2-difluoroacetic acid](/img/structure/B13301674.png)
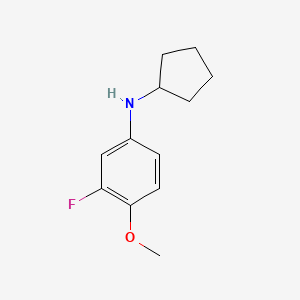

![2-{3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13301693.png)
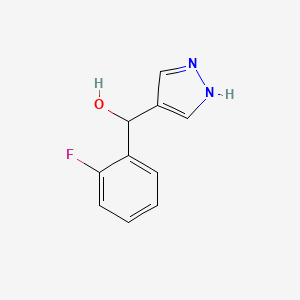
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B13301709.png)
![3-[(1-Cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13301714.png)

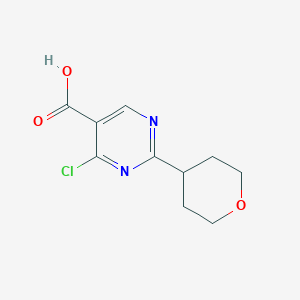
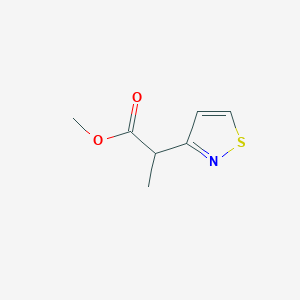
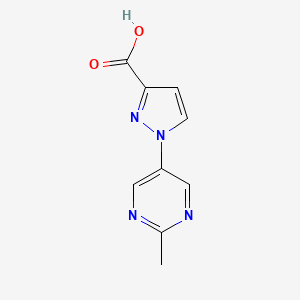
![2-(Hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13301728.png)
